3-[1-(4-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole
Description
Properties
IUPAC Name |
3-[1-(4-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-17(14-4-2-3-5-16(14)19-11)15(10-20(21)22)12-6-8-13(18)9-7-12/h2-9,15,19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWVZOMKZIGPHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the 4-chlorophenyl and nitroethyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Nitro Group Transformations
The 2-nitroethyl moiety enables several characteristic reactions:
Reduction to Amines
Catalytic hydrogenation converts the nitro group to an amine:
3-[1-(4-Cl-C₆H₄)-2-NO₂-CH₂]-2-Me-indole → 3-[1-(4-Cl-C₆H₄)-2-NH₂-CH₂]-2-Me-indole
| Conditions | Catalyst | Pressure (psi) | Conversion (%) |
|---|---|---|---|
| H₂ (g) | Pd/C | 50 | 95 |
| Transfer hydrogenation | Fe/Ni | Ambient | 78 |
Spirocyclization Reactions
Under POCl₃/DMF conditions, nitroethyl indoles undergo [4+1]-spirocyclization to form acetonitrile derivatives ( ):
text3-[Nitroethyl]-indole → 2-[Indol-2-yl]-acetonitrile + HNO₂
Key parameters:
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POCl₃ (2.5 eq), DMF (cat.), 110°C, 12 h
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73% average yield across 12 substrates
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Reaction proceeds via nitronate intermediate stabilization
Electrophilic Aromatic Substitution
The indole nucleus participates in regioselective substitutions:
| Reaction Type | Reagent | Position | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination | Br₂/FeCl₃ | C5 | 68 | -20°C, CH₂Cl₂ solvent |
| Sulfonation | SO₃·Py complex | C7 | 55 | Reflux in DCE |
Biological Activation Pathways
While not direct chemical reactions, metabolic transformations are relevant for pharmacological studies:
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Nitroreductase-mediated activation :
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NADPH-dependent reduction to hydroxylamine intermediate
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Subsequent DNA alkylation (IC₅₀ = 2.1 μM in HeLa cells)
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Cytochrome P450 oxidation :
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C4' chlorophenyl hydroxylation (major metabolite)
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t₁/₂ = 3.7 hr in human liver microsomes
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Stability Considerations
| Condition | Degradation (%) | Major Products |
|---|---|---|
| pH 1.2 (HCl) | 12 | Demethylated indole + 4-Cl-benzaldehyde |
| UV light (254 nm) | 89 | Nitroso derivative + indole dimer |
| 60°C/75% RH | 23 | Unchanged |
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis Methods
The synthesis of 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole typically involves multi-step organic reactions. Common methods include:
- Preparation of the Indole Core : The initial step involves synthesizing the indole structure.
- Introduction of Substituents : The 4-chlorophenyl and nitroethyl groups are introduced through various chemical reactions, often utilizing catalysts and specific solvents to optimize yield and purity.
Industrial Production
In industrial settings, large-scale production may employ automated reactors and continuous flow processes. Green chemistry principles are often integrated to minimize environmental impact while ensuring high-quality outputs.
Chemistry
- Building Block for Complex Molecules : This compound serves as a crucial intermediate in synthesizing more complex organic molecules, facilitating advancements in chemical research and development.
Biology
- Biological Activity Studies : Research indicates potential antimicrobial and anticancer properties. The compound's unique structure allows for interactions with biological targets, leading to various effects on cellular processes.
Medicine
- Therapeutic Investigations : There is ongoing research into the compound's therapeutic effects, particularly in drug development. Its ability to modulate biological pathways makes it a candidate for new pharmacological agents.
Industrial Applications
- Development of New Materials : The compound is explored for its utility in creating innovative materials and chemical processes, contributing to advancements in material science.
Case Studies and Research Findings
Several studies have investigated the properties and applications of this compound:
- Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, suggesting potential applications in developing new antibiotics.
- Anticancer Studies : Investigations into its anticancer effects have shown promising results in inhibiting tumor growth in vitro, warranting further exploration for therapeutic use.
Mechanism of Action
The mechanism of action of 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Halogen Substitution (Cl vs. F):
- 3-(1-(4-Fluorophenyl)-2-nitroethyl)-2-methyl-1H-indole (3i) :
- Molecular Formula: C17H15FN2O2 (MW: 298.32 g/mol) .
- The fluorine atom’s smaller size and lower electron-withdrawing effect compared to chlorine result in reduced steric hindrance and altered electronic properties. This may enhance solubility in polar solvents.
- ¹³C-NMR shifts for the nitro group (~147 ppm ) remain similar, but fluorinated aromatic carbons resonate at 116.32–129.75 ppm , reflecting fluorine’s deshielding effect .
Positional Isomerism (4-Cl vs. 2-Cl):
- 3-{1-(2-Chlorophenyl)-2-nitroethyl}-2-methyl-1H-indole :
- Molecular Formula: C17H15ClN2O2 (MW: 314.77 g/mol) .
- The ortho-chloro substituent introduces steric strain, increasing the dihedral angle between the indole and phenyl rings (~2.66° ) compared to para-substituted analogs (~0.95° ) . This conformational difference may reduce π-π stacking interactions in solid-state packing.
Indole Core Modifications
Methyl Substituent Position:
- 3-(1-(4-Fluorophenyl)-2-nitroethyl)-1-methyl-1H-indole (3c): Methyl at the indole’s 1-position (vs. ¹H-NMR shows a downfield shift for the methyl group (δ ~3.70 ppm) compared to 2-methyl derivatives (δ ~2.50 ppm) .
Halogenated Indole Derivatives:
- 5-Chloro-3-(2-nitro-1-phenylethyl)-1H-indole (3g): A chloro substituent at the indole’s 5-position increases molecular polarity, enhancing cytotoxicity (IC50: 100 µg/mL) compared to non-halogenated analogs .
Nitro Group Modifications
Nitro vs. Amino Substitution:
- 3-(1-(4-Fluorophenyl)-2-aminoethyl)-2-methyl-1H-indole: Replacing the nitro group with an amine shifts the ¹³C-NMR signal for C-NH2 to 144.88 ppm . Amino derivatives exhibit reduced oxidative stability but improved bioavailability in pharmacological assays .
Biological Activity
3-[1-(4-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole is a synthetic compound belonging to the indole family, characterized by its unique structural features that include a chlorophenyl group and a nitroethyl substituent. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- An indole core , which is known for its diverse biological interactions.
- A 4-chlorophenyl group , which may enhance the compound's binding affinity to biological targets.
- A nitroethyl group , which can undergo bioreduction, leading to reactive intermediates that may interact with cellular components.
The biological activity of this compound is thought to involve several mechanisms:
- Receptor Interaction : The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
- Bioreduction : The nitro group can be reduced to form reactive intermediates, which may contribute to its antimicrobial and anticancer properties.
- Metabolic Pathways : The indole structure allows interaction with neurotransmitter receptors and enzymes involved in metabolic pathways, potentially influencing physiological processes.
Biological Activity
Research has indicated that this compound possesses several significant biological activities:
Antimicrobial Activity
Studies have suggested that indole derivatives exhibit antimicrobial properties. The presence of the nitro group in this compound may enhance its effectiveness against various pathogens. For example:
- In vitro studies demonstrated that related indole compounds showed promising results against bacterial strains, suggesting potential for further exploration in drug development.
Anticancer Properties
The compound has been investigated for its anticancer potential. Indoles are known for their ability to induce apoptosis in cancer cells through various pathways:
- Mechanistic studies have shown that similar compounds can inhibit cell proliferation and promote cell death in cancer cell lines, indicating that this compound could have similar effects .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various indole derivatives, this compound was tested against several bacterial strains. Results indicated:
- Inhibition Zones : The compound exhibited significant inhibition zones against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
Another study evaluated the cytotoxic effects of this compound on human cancer cell lines. Findings included:
- IC50 Values : The compound demonstrated an IC50 value indicating effective cytotoxicity, suggesting it could serve as a lead compound for anticancer drug development.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl-1H-indole | Similar indole structure with bromine substitution | Different halogen effects on reactivity |
| 3-[1-(4-fluorophenyl)-2-nitroethyl]-2-methyl-1H-indole | Similar structure with fluorine substitution | Varying electronic effects due to fluorine |
| 3-[1-(4-methylphenyl)-2-nitroethyl]-2-methyl-1H-indole | Contains methyl group instead of chlorophenyl | Variation in hydrophobicity and receptor binding |
Q & A
Q. What are the established synthetic routes for 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole?
The compound can be synthesized via nitroethylation of indole derivatives using tetrakis(dimethylamino)ethylene (TDAE) methodology. This involves reacting chloromethyl-substituted intermediates with aromatic carbonyl compounds under inert conditions . Alternative methods include iodine-catalyzed thiofunctionalization of indoles, though modifications are required to introduce the nitroethyl group . Key steps include protecting the indole nitrogen and optimizing electrophilic substitution at the 3-position.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight, while single-crystal X-ray diffraction provides unambiguous structural confirmation, including bond angles and dihedral angles (e.g., C–C bond lengths: mean σ = 0.003 Å, R factor = 0.049) . Infrared (IR) spectroscopy identifies functional groups like nitro (–NO₂) and methyl groups.
Q. What are the known biological targets or activities of structurally related indole derivatives?
Analogous compounds exhibit activity in medicinal chemistry, particularly as kinase inhibitors or modulators of apoptosis pathways. For example, 4-bromo-1-(3,4-difluorobenzyl)-1H-indole acts as a building block for anticancer agents by targeting protein-ligand interactions . The nitroethyl group may enhance redox activity, influencing cytotoxicity or metabolic stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Systematic optimization involves:
- Catalyst screening : Palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-chlorophenyl linkages) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of nitroethyl intermediates .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during nitroethylation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product from byproducts like unreacted indole or dimerized species.
Q. How can crystallographic data resolve ambiguities in structural determination?
Single-crystal X-ray studies reveal non-classical interactions, such as weak hydrogen bonds between the indole N–H and adjacent aromatic systems (e.g., [001] chain interactions with R factor = 0.065) . Discrepancies in bond lengths or angles (e.g., C–S vs. C–N distances) are resolved using high-resolution data (data-to-parameter ratio > 17.2) and software like SHELX for refinement .
Q. How to design structure-activity relationship (SAR) studies for this compound?
SAR strategies include:
- Substituent variation : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects on bioactivity .
- Nitro group modification : Reduce to amine (–NH₂) or oxidize to carboxylate to study redox-dependent mechanisms .
- In vitro assays : Test derivatives against cancer cell lines (e.g., MTT assays) and correlate results with computational docking studies (e.g., binding to tubulin or kinases) .
Q. How to address contradictions in reported bioactivity data for indole derivatives?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., IC₅₀ measurements using identical cell lines and incubation times) .
- Metabolic stability : Compare results from cell-free vs. cell-based assays to identify prodrug effects or metabolite interference .
- Structural confirmation : Re-evaluate compound purity via HPLC and NMR to rule out impurities masking true activity .
Data Contradiction Analysis
Q. Why do different studies report varying cytotoxicity for nitroethyl-indole derivatives?
Variations may stem from:
- Solubility differences : Use of DMSO vs. ethanol as solvents alters cellular uptake .
- Nitroreductase expression : Cell lines with higher nitroreductase activity (e.g., HCT-116) show amplified cytotoxicity due to nitro group reduction .
- Off-target effects : Screen compounds against broader target panels (e.g., kinase profiling) to identify confounding interactions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
